-Cl-2,5-DMA serves as a crucial building block for the production of several dyes and pigments utilized in various research projects. These dyes find applications in:
-Cl-2,5-DMA's chemical properties make it a valuable intermediate in the synthesis of various organic compounds used in research. These compounds have applications in diverse fields, including:
4-Chloro-2,5-dimethoxyaniline is an organic compound with the molecular formula C₈H₁₀ClN₁O₂ and a molecular weight of 187.62 g/mol. It features a benzene ring substituted with two methoxy groups at the 2 and 5 positions and a chlorine atom at the 4 position, making it a derivative of aniline. This compound is known for its role as an intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals. Its unique substitution pattern influences its chemical reactivity and biological activity, contributing to its applications in different fields .
The biological activity of 4-chloro-2,5-dimethoxyaniline includes potential interactions with various enzymes and receptors. It may act as an inhibitor or activator in specific biochemical pathways, which can influence cellular processes. The exact mechanisms depend on the context of its application, such as in pharmaceuticals or agrochemicals .
Several methods exist for synthesizing 4-chloro-2,5-dimethoxyaniline:
These methods are designed to optimize yield and purity while minimizing environmental impact.
4-Chloro-2,5-dimethoxyaniline has diverse applications:
Studies on the interactions of 4-chloro-2,5-dimethoxyaniline focus on its biochemical effects and mechanisms of action. Its ability to modulate enzymatic activities makes it a candidate for further research in drug development and agricultural applications. Understanding these interactions can lead to improved formulations that enhance efficacy while reducing side effects .
Several compounds share structural similarities with 4-chloro-2,5-dimethoxyaniline:
| Compound Name | Key Differences |
|---|---|
| 2,5-Dimethoxyaniline | Lacks chlorine substituent |
| 4-Chloro-2,5-dimethoxyphenylamine | Similar structure but different functional groups |
| 4-Chloro-5-methoxy-m-anisidine | Different substitution patterns |
The uniqueness of 4-chloro-2,5-dimethoxyaniline lies in its specific substitution pattern that imparts distinct chemical properties. The combination of chlorine and methoxy groups enhances its reactivity compared to similar compounds, making it valuable for various synthetic applications .
4-Chloro-2,5-dimethoxyaniline is unambiguously identified through several standardized chemical identifiers that facilitate its recognition across scientific databases and literature.
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 6358-64-1 |
| Molecular Formula | C₈H₁₀ClNO₂ |
| Molecular Weight | 187.62 g/mol |
| MDL Number | MFCD00014893 |
| InChI Key | YGUFQYGSBVXPMC-UHFFFAOYSA-N |
| European Community Number | 228-782-0 |
The compound's identification is essential for proper cataloging in chemical databases and regulatory frameworks.
This compound is known by several synonyms in scientific literature and commercial contexts:
| Systematic Name | 4-chloro-2,5-dimethoxyaniline |
|---|---|
| Common Synonyms | 2,5-dimethoxy-4-chloroaniline Benzenamine, 4-chloro-2,5-dimethoxy- 1-Amino-4-chloro-2,5-dimethoxybenzene 4-chloro-2,5-dimethoxybenzenamine |
The IUPAC name "4-chloro-2,5-dimethoxyaniline" provides the most systematic description of the molecular structure, indicating the positions of functional groups relative to the amino substituent.
4-Chloro-2,5-dimethoxyaniline possesses the molecular formula C₈H₁₀ClNO₂ with a molecular weight of 187.62 grams per mole [2] [3] [4]. The compound represents an aromatic amine derivative of benzene, characterized by a substituted benzene ring containing an amino group and three additional substituents positioned at specific locations on the aromatic framework [1] [9].
The fundamental structural framework consists of a benzene ring bearing four substituents: an amino group (-NH₂) at position 1, methoxy groups (-OCH₃) at positions 2 and 5, and a chlorine atom at position 4 [1] [4] [9]. This substitution pattern creates a highly functionalized aromatic system with distinct electronic and steric properties that influence the compound's chemical behavior and physical characteristics [15] [16].
The molecular geometry of 4-Chloro-2,5-dimethoxyaniline follows the typical structural patterns observed in substituted anilines [27] [30]. The nitrogen atom in the amino group adopts a trigonal pyramidal configuration due to sp³ hybridization, with three sigma bonds formed by sp³ hybrid orbitals and the fourth orbital containing the lone pair of electrons [30].
The carbon-nitrogen bond length in aromatic amines typically measures approximately 1.47 Ångströms, which is shorter than carbon-carbon bonds in alkanes but longer than carbon-oxygen bonds [30]. The bond angle around the nitrogen atom deviates from the ideal tetrahedral angle of 109.5° to approximately 107-108° due to electron pair repulsion from the lone pair electrons [27] [30].
The aromatic ring system maintains planarity with standard benzene ring parameters, while the methoxy substituents can rotate around their respective carbon-oxygen bonds, providing conformational flexibility [19]. The chlorine substituent, being directly attached to the aromatic ring, lies in the same plane as the benzene system [15].
The electronic structure of 4-Chloro-2,5-dimethoxyaniline reflects the combined influence of electron-donating methoxy groups and the electron-withdrawing chlorine atom [15]. The amino group serves as a strong electron-donating substituent through resonance interaction with the aromatic π-system, while the methoxy groups provide additional electron density through both inductive and resonance effects [3] [15].
The chlorine atom at position 4 acts as an electron-withdrawing group primarily through inductive effects, creating an electronic imbalance within the aromatic system [15]. This substitution pattern results in a complex electronic distribution that affects the compound's reactivity and spectroscopic properties [15] [16].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀ClNO₂ | [2] [3] [4] |
| Molecular Weight (g/mol) | 187.62 | [2] [3] [4] |
| Exact Mass | 187.040009 | [15] |
| Heavy Atom Count | 12 | [15] |
| Rotatable Bond Count | 2 | [15] |
| Polar Surface Area (Ų) | 44.48 | [15] |
| Density (g/cm³) | 1.2 ± 0.1 | [15] |
| Refractive Index | 1.556 (estimated) | [15] |
The three-dimensional structure exhibits specific geometric parameters that define its molecular shape and size [15] [18]. The compound displays a relatively compact molecular architecture with limited conformational flexibility due to the rigid aromatic framework [18].
The International Union of Pure and Applied Chemistry systematic name for this compound is 4-chloro-2,5-dimethoxyaniline [1] [4] [9]. This nomenclature follows the established rules for naming substituted aromatic amines, where aniline serves as the parent compound and substituents are numbered according to their positions relative to the amino group [23] [24].
The numbering system designates the carbon atom bearing the amino group as position 1, with subsequent positions numbered consecutively around the aromatic ring [23] [24]. The substituents are listed alphabetically in the name, with their positions indicated by numerical prefixes [24].
Several alternative systematic names exist for this compound, reflecting different approaches to aromatic amine nomenclature [9] [24]. The compound may be referred to as benzenamine, 4-chloro-2,5-dimethoxy-, following the systematic approach where benzene serves as the parent structure with the amino group treated as a substituent [4] [7] [9].
Another acceptable systematic name is 2,5-dimethoxy-4-chloroaniline, which presents the same structural information with a different ordering of substituents [3] [4] [9]. This alternative naming convention emphasizes the methoxy groups by listing them first in the compound name [9].
The compound possesses several standardized chemical identification codes used for database registration and literature referencing [4] [5] [9]. The Chemical Abstracts Service registry number is 6358-64-1, providing a unique identifier for the compound in chemical databases [2] [3] [4].
| Identifier Type | Value | Source |
|---|---|---|
| Chemical Abstracts Service Number | 6358-64-1 | [2] [3] [4] |
| PubChem Compound Identifier | 22833 | [4] [5] [9] |
| Beilstein Registry Number | 880445 | [3] [4] |
| International Chemical Identifier Key | YGUFQYGSBVXPMC-UHFFFAOYSA-N | [3] [4] [11] |
| Simplified Molecular Input Line Entry System | COC1=CC(=C(C=C1N)OC)Cl | [4] [5] [11] |
| Medical Subject Headings Number | MFCD00014893 | [3] [4] [5] |
The International Chemical Identifier representation for 4-chloro-2,5-dimethoxyaniline is InChI=1S/C8H10ClNO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,10H2,1-2H3 [3] [4] [11]. This standardized representation provides a unique textual identifier that describes the molecular structure in a machine-readable format [11].
The International Chemical Identifier Key, YGUFQYGSBVXPMC-UHFFFAOYSA-N, serves as a fixed-length condensed version of the full International Chemical Identifier, facilitating database searches and cross-referencing [3] [4] [11]. These standardized identifiers ensure consistent compound identification across different chemical databases and literature sources [11].
The Simplified Molecular Input Line Entry System notation COC1=CC(=C(C=C1N)OC)Cl provides a linear textual representation of the molecular structure [4] [5] [11]. This notation system encodes the connectivity and bonding patterns within the molecule using a standardized symbolic language [11].
Irritant;Health Hazard;Environmental Hazard